3-morpholin-4-ylsulfonyl-N-pyridin-2-ylbenzamide
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Overview
Description
3-morpholin-4-ylsulfonyl-N-pyridin-2-ylbenzamide is a useful research compound. Its molecular formula is C16H17N3O4S and its molecular weight is 347.39. The purity is usually 95%.
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Scientific Research Applications
Structural and Synthetic Applications
Benzamide derivatives, including compounds structurally related to 3-(morpholinosulfonyl)-N-(pyridin-2-yl)benzamide, have been synthesized and studied for various applications. The synthesis of such compounds involves reactions of substituted benzoic acids with morpholine, among other amines. These compounds are crystalized and characterized using techniques like FT-IR, 1H-NMR, and elemental analysis. For instance, the crystal structures of certain benzamide derivatives are studied for their potential applications in identifying binding sites for allosteric modulators of specific receptors like the AMPA receptor. This indicates the relevance of these compounds in structural and synthetic chemistry as well as in receptor studies (Wu et al., 2014).
Catalytic Applications
Compounds structurally similar to 3-(morpholinosulfonyl)-N-(pyridin-2-yl)benzamide have been used in catalytic processes. For instance, the use of iridium-catalyzed meta-selective C-H borylation of benzamides indicates the role of such compounds in site-selective catalysis. The interaction between the Lewis acid moiety in the catalyst and the aminocarbonyl group or the sp2-hybridized nitrogen atom in benzamides controls the reaction's site-selectivity, demonstrating the compound's role in facilitating precise chemical transformations (Yang et al., 2019).
Antifungal and Antineoplastic Activity
Benzamide derivatives structurally related to 3-(morpholinosulfonyl)-N-(pyridin-2-yl)benzamide have shown promising biological activity. For instance, N-Benzoyl-N'-dialkylthiourea derivatives and their complexes with metals like cobalt have been synthesized and characterized for their antifungal activity. Studies indicate that these compounds and their complexes exhibit significant activity against major pathogens responsible for plant diseases, suggesting their potential in antifungal applications (Weiqun et al., 2005). Similarly, other derivatives have been studied for their inhibitory activity against enzymes like ribonucleotide reductase, and their cytotoxicity and antineoplastic activity against specific types of leukemia, highlighting their potential in medicinal chemistry and cancer therapy (Liu et al., 1996).
Mechanism of Action
Target of Action
The primary target of 3-morpholin-4-ylsulfonyl-N-pyridin-2-ylbenzamide is the Mitogen-activated protein kinase 14 (MAPK14) . MAPK14 is a serine/threonine kinase that plays an essential role in the MAP kinase signal transduction pathway .
Mode of Action
It is known to interact with its target, mapk14 . The interaction between the compound and MAPK14 may lead to changes in the kinase activity of MAPK14, potentially influencing various cellular processes .
Biochemical Pathways
Given the role of mapk14 in various cellular processes, it is likely that the compound’s action could influence several pathways downstream of mapk14 .
Result of Action
Given its interaction with mapk14, it is likely that the compound could influence various cellular processes regulated by this kinase .
Properties
IUPAC Name |
3-morpholin-4-ylsulfonyl-N-pyridin-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c20-16(18-15-6-1-2-7-17-15)13-4-3-5-14(12-13)24(21,22)19-8-10-23-11-9-19/h1-7,12H,8-11H2,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHXWSMFNRPAQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.